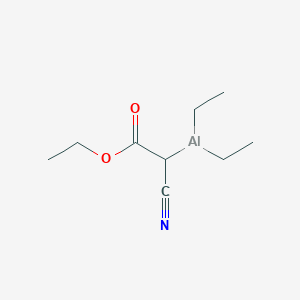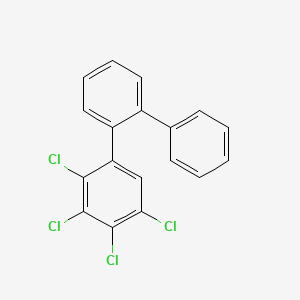
Tetrachloroterphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroterphenyl is an organochlorine compound consisting of a terphenyl backbone with four chlorine atoms attached This compound is part of the broader class of polychlorinated terphenyls, which are known for their stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloroterphenyl can be synthesized through several methods, including the chlorination of terphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the terphenyl backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of terphenyl and chlorine gas into the reactor, where the reaction is catalyzed and maintained at optimal conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachloroterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dechlorinated terphenyl derivatives.
Substitution: Hydroxylated or aminated terphenyls.
Aplicaciones Científicas De Investigación
Tetrachloroterphenyl has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organochlorine compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tetrachloroterphenyl involves its interaction with cellular membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, this compound can interact with specific proteins, altering their structure and activity, which can lead to various biological effects.
Comparación Con Compuestos Similares
Tetrachloroterphenyl can be compared with other polychlorinated terphenyls and related compounds:
Polychlorinated Biphenyls (PCBs): Similar in structure but with two benzene rings instead of three. PCBs are known for their environmental persistence and toxicity.
Polychlorinated Naphthalenes (PCNs): Consist of naphthalene rings with chlorine substitutions. PCNs are also persistent environmental pollutants.
Polychlorinated Dibenzofurans (PCDFs): Contain a dibenzofuran backbone with chlorine atoms. PCDFs are highly toxic and are often studied for their environmental impact.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms on the terphenyl backbone, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it valuable in various applications, but also raise concerns about its environmental persistence.
Propiedades
Número CAS |
106105-06-0 |
|---|---|
Fórmula molecular |
C18H10Cl4 |
Peso molecular |
368.1 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
VWGZORLKCHSJQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
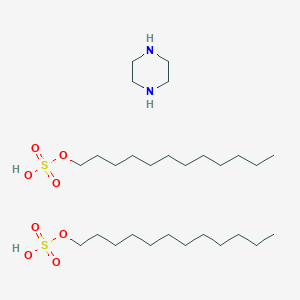
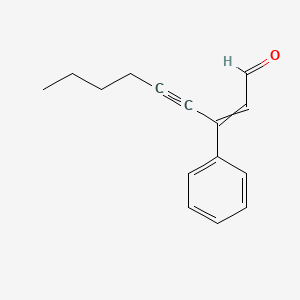

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
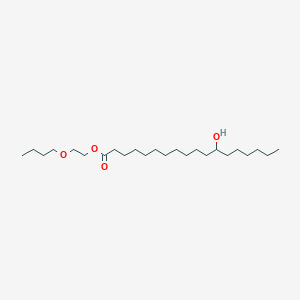
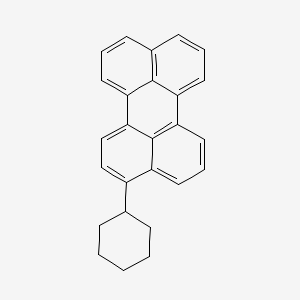
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
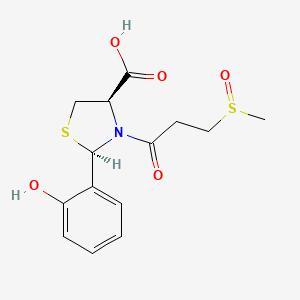


![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
